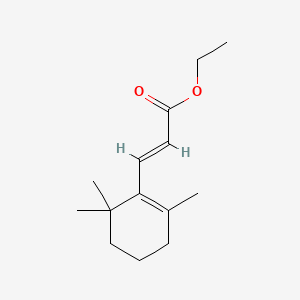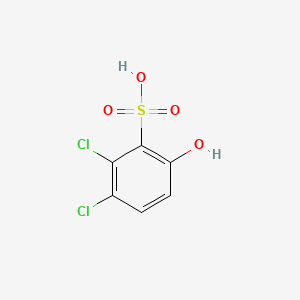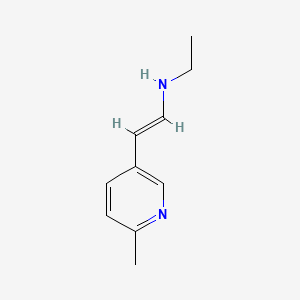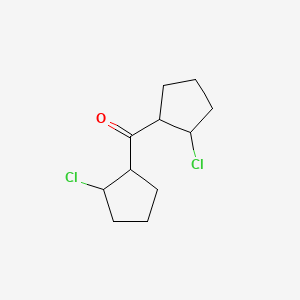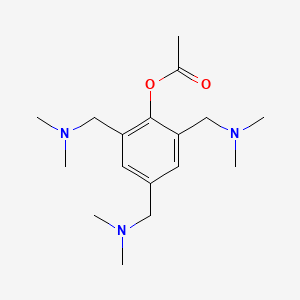
Einecs 265-849-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, C10-13-alkyl derivatives , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is a mixture of alkylbenzenes with alkyl chains ranging from 10 to 13 carbon atoms. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, C10-13-alkyl derivatives typically involves the alkylation of benzene with olefins (alkenes) containing 10 to 13 carbon atoms. This reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3) or hydrofluoric acid (HF), under controlled temperature and pressure conditions. The reaction can be represented as follows:
C6H6+R-CH=CH2→C6H5R
where ( \text{R} ) represents the alkyl group with 10 to 13 carbon atoms.
Industrial Production Methods
In industrial settings, the production of Benzene, C10-13-alkyl derivatives is carried out in large-scale reactors. The process involves the continuous feeding of benzene and the olefin into the reactor, along with the catalyst. The reaction mixture is then subjected to distillation to separate the desired alkylbenzene products from unreacted benzene and other by-products.
Chemical Reactions Analysis
Types of Reactions
Benzene, C10-13-alkyl derivatives can undergo various chemical reactions, including:
Oxidation: The alkyl side chains can be oxidized to form corresponding carboxylic acids.
Reduction: The aromatic ring can be hydrogenated to form cyclohexane derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups, such as halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt), is commonly used.
Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Alkylbenzoic acids
Reduction: Cyclohexyl derivatives
Substitution: Halogenated alkylbenzenes, nitroalkylbenzenes, sulfonated alkylbenzenes
Scientific Research Applications
Benzene, C10-13-alkyl derivatives have a wide range of applications in scientific research and industry:
Chemistry: Used as intermediates in the synthesis of surfactants, detergents, and lubricants.
Biology: Studied for their potential effects on biological systems and their interactions with cellular components.
Medicine: Investigated for their potential use in drug delivery systems and as precursors for pharmaceutical compounds.
Industry: Employed in the production of plasticizers, resins, and other polymeric materials.
Mechanism of Action
The mechanism of action of Benzene, C10-13-alkyl derivatives involves their interaction with various molecular targets and pathways. The alkyl side chains can interact with hydrophobic regions of proteins and cell membranes, affecting their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzene, C8-10-alkyl derivatives
- Benzene, C12-15-alkyl derivatives
- Toluene, C7-9-alkyl derivatives
Uniqueness
Benzene, C10-13-alkyl derivatives are unique due to their specific alkyl chain length, which imparts distinct physical and chemical properties. These properties make them particularly suitable for applications requiring specific hydrophobicity and reactivity profiles.
Properties
CAS No. |
65644-56-6 |
|---|---|
Molecular Formula |
C3H6CaO4+2 |
Molecular Weight |
146.16 g/mol |
IUPAC Name |
calcium;2,3-dihydroxypropanoic acid |
InChI |
InChI=1S/C3H6O4.Ca/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+2 |
InChI Key |
AWJNHTPICURSMP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


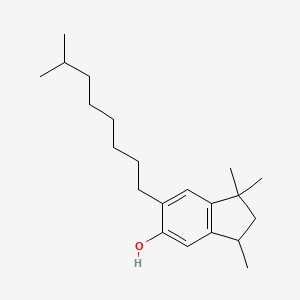


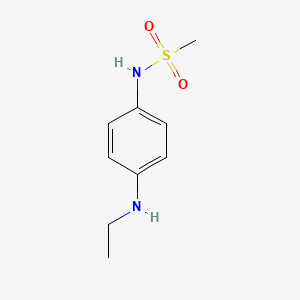
![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
